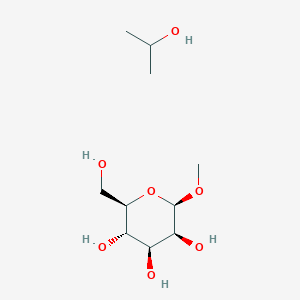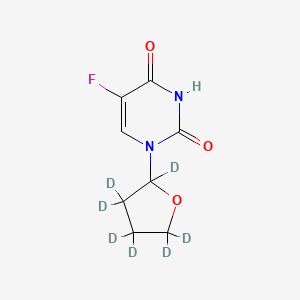
Tegafur-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tegafur-d7 is a stable isotope-labeled compound, specifically a deuterated form of Tegafur. Tegafur itself is a chemotherapeutic prodrug of 5-fluorouracil (5-FU), used in the treatment of various cancers, including gastric and colorectal cancers . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Tegafur.
Métodos De Preparación
The synthesis of Tegafur-d7 involves the incorporation of deuterium atoms into the Tegafur molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated solvents and deuterated starting materials can be used to replace hydrogen atoms with deuterium . Industrial production methods for this compound are similar to those of Tegafur, with additional steps to ensure the incorporation of deuterium.
Análisis De Reacciones Químicas
Tegafur-d7, like Tegafur, undergoes various chemical reactions, including:
Oxidation: Tegafur can be oxidized to form 5-fluorouracil (5-FU), its active form.
Reduction: Reduction reactions can modify the functional groups in Tegafur, potentially altering its activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, affecting its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major product formed from the oxidation of this compound is 5-fluorouracil-d7, the deuterated form of 5-FU .
Aplicaciones Científicas De Investigación
Tegafur-d7 is primarily used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of Tegafur. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Tegafur in various conditions.
Medicine: Used in clinical research to investigate the efficacy and safety of Tegafur in cancer treatment.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Tegafur-d7, like Tegafur, is a prodrug that is metabolized into 5-fluorouracil (5-FU) in the body. 5-FU inhibits thymidylate synthase, an enzyme involved in DNA synthesis, thereby preventing the proliferation of cancer cells . The molecular targets include thymidylate synthase and other enzymes involved in the pyrimidine pathway .
Comparación Con Compuestos Similares
Tegafur-d7 can be compared with other deuterated and non-deuterated chemotherapeutic agents:
Tegafur: The non-deuterated form, used widely in cancer treatment.
5-Fluorouracil (5-FU): The active metabolite of Tegafur, directly used as a chemotherapeutic agent.
Capecitabine: Another prodrug of 5-FU, used in similar cancer treatments.
This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the therapeutic properties of the parent compound .
Propiedades
Fórmula molecular |
C8H9FN2O3 |
|---|---|
Peso molecular |
207.21 g/mol |
Nombre IUPAC |
5-fluoro-1-(2,3,3,4,4,5,5-heptadeuteriooxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)/i1D2,2D2,3D2,6D |
Clave InChI |
WFWLQNSHRPWKFK-VTMHGKDFSA-N |
SMILES isomérico |
[2H]C1(C(C(OC1([2H])[2H])([2H])N2C=C(C(=O)NC2=O)F)([2H])[2H])[2H] |
SMILES canónico |
C1CC(OC1)N2C=C(C(=O)NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


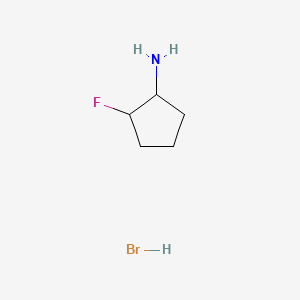
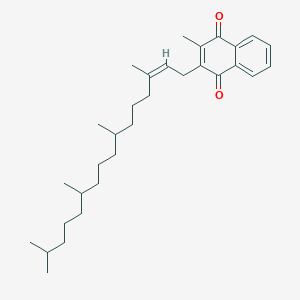
![Tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13853936.png)
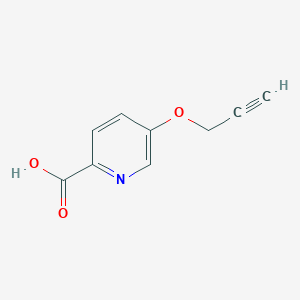
![2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide](/img/structure/B13853939.png)
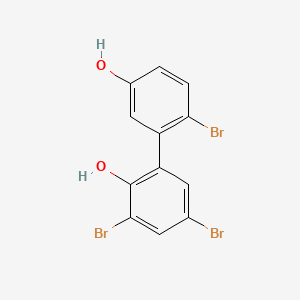
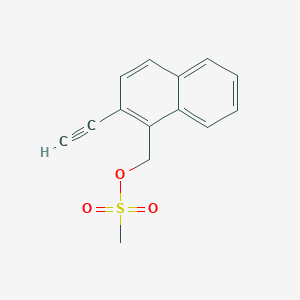


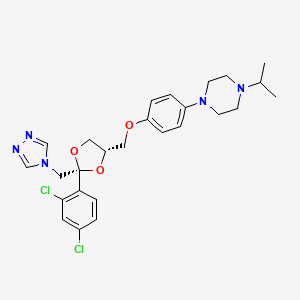
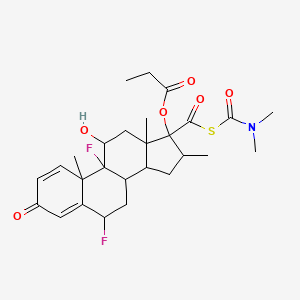
![6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-N-[2-(3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]hexanamide](/img/structure/B13853989.png)
